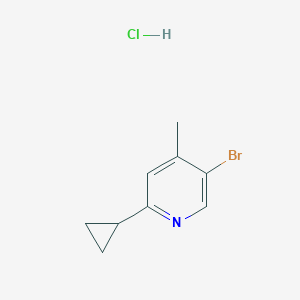
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a chemical compound with the CAS Number: 2137578-28-8 . It has a molecular weight of 248.55 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-cyclopropyl-4-methylpyridine hydrochloride . The InChI code is 1S/C9H10BrN.ClH/c1-6-4-9 (7-2-3-7)11-5-8 (6)10;/h4-5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 248.55 .Scientific Research Applications
Antiviral Activity and Nucleoside Analogues Synthesis
A study detailed the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives formed through reactions with elemental bromine, leading to 5-bromo derivatives. These compounds were explored for their inhibitory activity against DNA viruses and retroviruses, highlighting their potential in antiretroviral therapies. Specifically, some derivatives exhibited significant inhibition of retrovirus replication, demonstrating the potential utility of bromo-substituted compounds in medicinal chemistry (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Novel Pyridine Derivatives via Suzuki Cross-Coupling
Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has led to the synthesis of novel pyridine derivatives with potential applications in liquid crystals and as bioactive molecules. Density Functional Theory (DFT) studies provided insights into the electronic structure and reactivity of these derivatives, highlighting their potential in synthetic and materials chemistry. Biological activity assays also indicated that some derivatives displayed significant anti-thrombolytic and antibacterial properties (Ahmad et al., 2017).
Antimycobacterial Activity
Another study focused on the synthesis of hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines as analogs to explore antimycobacterial activity. The research found that the relocation of the bromine atom within the compound structure significantly affected the level of antimycobacterial activity, providing valuable insights for the design of new antimicrobial agents (Erkin & Krutikov, 2010).
Organic Synthesis and Material Science
Further studies have utilized bromo-substituted pyridines, including cyclopropyl derivatives, for various synthetic applications. For instance, the Sandmeyer reaction has been applied to synthesize bromocyclopropylpyridines, serving as useful intermediates in organic synthesis and potentially in the development of new materials. These compounds could serve as building blocks in the synthesis of complex molecules (Striela et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-cyclopropyl-4-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-4-9(7-2-3-7)11-5-8(6)10;/h4-5,7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDKYLRCLHGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyclopropyl-4-methylpyridine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

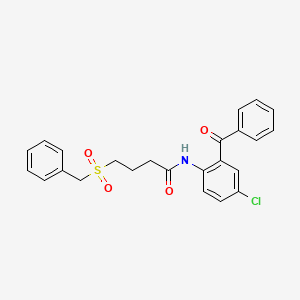
![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)
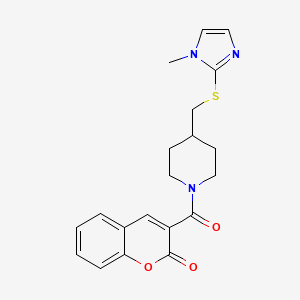
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
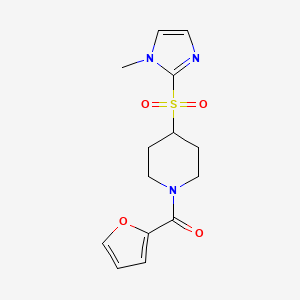
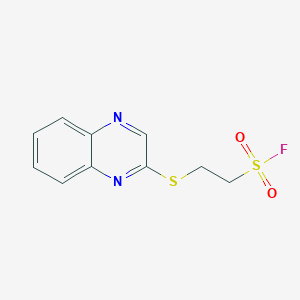
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)
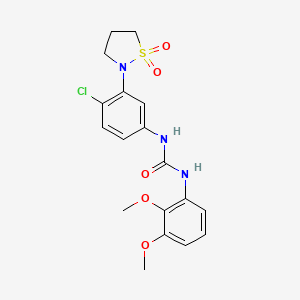
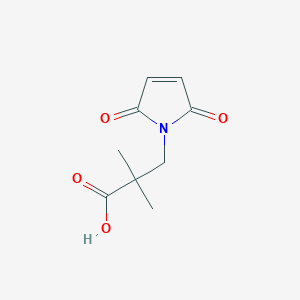
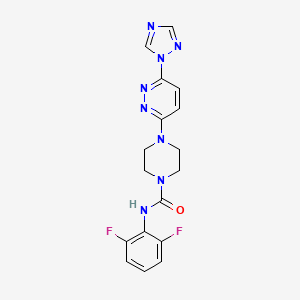
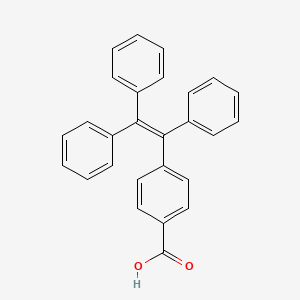
![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)